3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Description
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core. The molecule is substituted at position 3 with a methyl group and at position 2 with a trifluoromethyl group. These substituents confer distinct electronic and steric properties: the trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity, while the methyl group contributes to steric bulk and modulates solubility.
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H10F3N3/c1-14-6-4-12-3-2-5(6)13-7(14)8(9,10)11/h12H,2-4H2,1H3 |
InChI Key |
SORBNBGEZQLKLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)N=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Construction from Building Blocks: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl copper as an active species, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with specific receptors or enzymes . This interaction can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine scaffold is highly versatile, with modifications at positions 2, 3, and 4 significantly altering physicochemical and biological properties. Below is a comparison of key derivatives:
*Estimated based on structural similarity to .
Key Observations:
Pharmacological Implications (Inferred)
While direct activity data are absent, structural analogs provide clues:
- GPCR Modulation : ’s benzoimidazole-imidazo[4,5-c]pyridine hybrid (compound 3.71) demonstrates potent GPCR activity, suggesting the target compound may interact with similar targets .
Biological Activity
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 781614-87-7) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₀F₃N₃
- Molecular Weight : 205.18 g/mol
- Structure : The compound features a tetrahydro-imidazo-pyridine structure with a trifluoromethyl group that influences its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers, making it a target for therapeutic intervention.
Key Findings
- Inhibition of Tumor Growth : In preclinical studies using NIH-3T3/TPR-Met xenograft models, the compound demonstrated significant inhibition of tumor growth without adverse effects on body weight. This suggests a favorable safety profile alongside its efficacy in targeting c-Met pathways .
- Structure-Activity Relationship (SAR) : The imidazo[4,5-c]pyridine scaffold has been shown to be effective in binding to the c-Met kinase. Variations in substituents at specific positions on the imidazo ring can enhance potency and selectivity against c-Met .
Case Study 1: Preclinical Evaluation
In a study aimed at identifying novel c-Met inhibitors, derivatives of imidazo[4,5-c]pyridine were synthesized and evaluated for their inhibitory effects on c-Met activity. One derivative exhibited an IC50 value indicating potent inhibition in enzymatic assays and showed promising pharmacokinetic properties when administered orally .
Case Study 2: Pharmacological Assessment
A comprehensive pharmacological assessment indicated that the compound not only inhibited cell proliferation in vitro but also induced apoptosis in cancer cell lines expressing high levels of c-Met. This was corroborated by flow cytometry analyses that demonstrated increased annexin V staining in treated cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀F₃N₃ |
| Molecular Weight | 205.18 g/mol |
| CAS Number | 781614-87-7 |
| IC50 (c-Met inhibition) | <100 nM |
| Tumor Growth Inhibition (Xenograft) | 50% at 10 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
